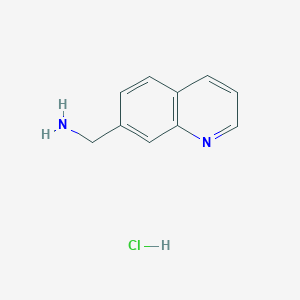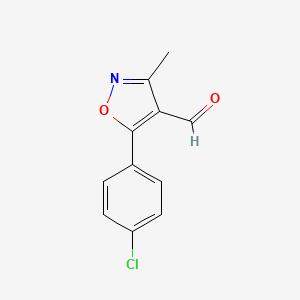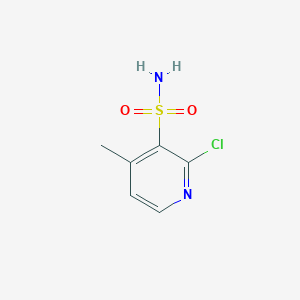![molecular formula C16H22N2O2 B1398739 1-Cbz-1,8-diazaspiro[4.5]decane CAS No. 1158750-29-8](/img/structure/B1398739.png)
1-Cbz-1,8-diazaspiro[4.5]decane
説明
1-Cbz-1,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C16H22N2O2 . It is often used in research and development .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro [4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .科学的研究の応用
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, including compounds similar to 1-Cbz-1,8-diazaspiro[4.5]decane, shows significant implications in supramolecular chemistry. The study by Graus et al. (2010) explored the molecular and crystal structures of various derivatives, highlighting the role of substituents in supramolecular arrangements and their impact on the formation of dimers and ribbons in crystal structures (Graus et al., 2010).
Crystallographic Analysis
Rohlíček et al. (2010) analyzed the crystal structure of a related compound, noting its two connected rings and the implications for molecular interactions. This study provides insight into the molecular geometry and intermolecular hydrogen bonding that could be relevant for this compound (Rohlíček et al., 2010).
NMR Analysis for Stereochemistry
Guerrero-Alvarez et al. (2004) conducted an in-depth NMR analysis on various diazaspiro[4.5]decanes. Their research into the relative stereochemistry and characterization of isomers provides a foundation for understanding the structural nuances of compounds like this compound (Guerrero-Alvarez et al., 2004).
Novel Synthesis Pathways
The work of Jenkins et al. (2009) on novel spiro scaffolds, inspired by bioactive natural products, offers insights into the synthesis of this compound. They detail robust synthesis methods and potential applications for drug discovery (Jenkins et al., 2009).
Spirohydantoin Derivatives and Fluorination Effects
Research by Simić et al. (2021) on spirohydantoin derivatives, closely related to this compound, explores the effects of fluorination on molecular interactions. Their findings on hydrogen-bonded synthon formation and the impact of fluorination provide valuable insights into molecular engineering and design (Simić et al., 2021).
Spiro[4.5]decane Derivatives in Pharmacology
Research by Kossakowski et al. (1998) on diazaspiro[4.5]decane derivatives with potential anxiolytic activity underscores the pharmacological relevance of this class of compounds. Their synthesis and receptor binding studies highlight the potential for developing new anxiolytics based on the structural framework of this compound (Kossakowski et al., 1998).
作用機序
Target of Action
The primary target of 1-Cbz-1,8-diazaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing the process of programmed cell death . The compound’s benzyl groups are suggested to form T-shaped π–π interactions with His136, a residue in RIPK1 .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . This effect has been observed in a necroptosis model in U937 cells . The compound’s action can potentially be beneficial in the treatment of various diseases where necroptosis plays a critical role .
生化学分析
Biochemical Properties
1-Cbz-1,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This inhibition can block the activation of necroptosis, a form of programmed cell death, and has shown therapeutic potential in various inflammatory diseases . The compound’s interaction with RIPK1 is characterized by its binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In U937 cells, a model for necroptosis, the compound has demonstrated significant anti-necroptotic effects . It influences cell function by inhibiting the necroptosis pathway, which can lead to reduced inflammation and cell death in certain disease models. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1 and other related proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly RIPK1. By binding to the kinase domain of RIPK1, the compound inhibits its activity, preventing the phosphorylation and activation of downstream signaling molecules involved in the necroptosis pathway . This inhibition can lead to decreased cell death and inflammation in various disease models. Additionally, this compound may also interact with other enzymes and proteins, further modulating cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-necroptotic effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit RIPK1 activity and reduce necroptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s inhibition of RIPK1 affects the necroptosis pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may be metabolized by other enzymes, resulting in the formation of metabolites that could further modulate its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIDMYREVHKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
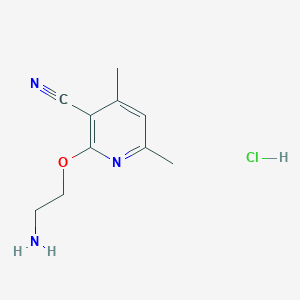
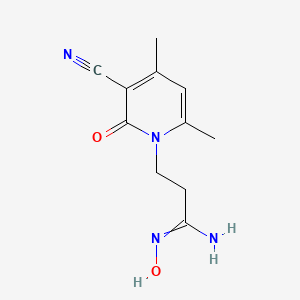
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)

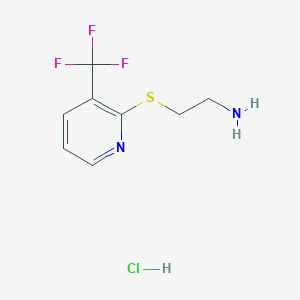


![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
